8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . The IC50 value of this compound for ENT2 is 5-10-fold less than for ENT1 . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km . Therefore, it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for these biochemical pathways .
Pharmacokinetics
It is known that the compound cannot be displaced with excess washing, suggesting that it may have good retention in the body
Result of Action
The inhibition of ENTs by this compound results in reduced transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and regulation of adenosine function, potentially leading to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit ENTs in a non-competitive and irreversible manner .
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-5-13-29)17(23-19)14-26-9-11-27(12-10-26)16-7-4-3-6-15(16)22/h3-4,6-7,29H,5,8-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYRXJUSSUIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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